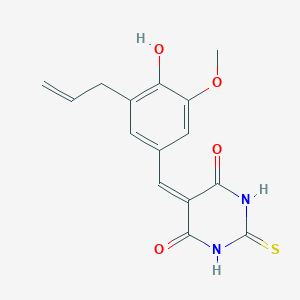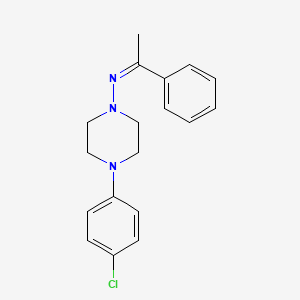![molecular formula C26H22N4O2 B5912247 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide, commonly known as PPD, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields, including medicine, biotechnology, and material science.
作用机制
PPD exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division. PPD binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting cell division. This mechanism of action is similar to that of other tubulin-binding agents, such as colchicine and vinblastine.
Biochemical and Physiological Effects:
PPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPD has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
实验室实验的优点和局限性
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Its mechanism of action is well-understood, making it a useful tool for studying the role of tubulin in cell division and other cellular processes.
One limitation of PPD is that its mechanism of action is not selective for cancer cells, meaning that it may also affect normal cells. Additionally, PPD has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-understood.
未来方向
There are several future directions for research on PPD. One area of interest is the development of PPD-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the use of PPD as a building block for the synthesis of new materials with unique properties.
Another area of interest is the development of more selective tubulin-binding agents that target cancer cells specifically, reducing the risk of side effects. Additionally, researchers are investigating the use of PPD in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
In conclusion, PPD is a promising compound that has potential applications in medicine, biotechnology, and material science. Its well-understood mechanism of action and ability to inhibit the growth of cancer cells make it a useful tool for scientific research. However, further studies are needed to fully understand its efficacy and safety in vivo and to explore its potential in new areas of research.
合成方法
PPD can be synthesized using a multi-step process that involves the reaction of 2-phenyl-4,6-dichloropyrimidine with 4,1-phenylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield PPD. The synthesis of PPD is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
科学研究应用
PPD has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPD has been studied for its potential use in the treatment of cancer and other diseases. PPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In drug discovery, PPD has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug development.
In material science, PPD has been used as a building block for the synthesis of new materials with unique properties. Its ability to form stable complexes with metal ions makes it a useful ligand for the synthesis of metal-organic frameworks (MOFs) and other materials.
属性
IUPAC Name |
N-[4-[6-(4-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17(31)27-22-12-8-19(9-13-22)24-16-25(20-10-14-23(15-11-20)28-18(2)32)30-26(29-24)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIWKRQRFYEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)


![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)
![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5912243.png)
![4-benzyl-N-[1-(2-naphthyl)ethylidene]-1-piperazinamine](/img/structure/B5912244.png)

![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)
